molecular formula C4H9NO3 B12305013 L-Threonine-d2

L-Threonine-d2

Cat. No.: B12305013
M. Wt: 121.13 g/mol
InChI Key: AYFVYJQAPQTCCC-JZFQEKCDSA-N
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Description

Molecular Formula and Isotopic Composition Analysis

The molecular formula of L-threonine-2,3-D2 is $$ \text{C}4\text{D}2\text{H}7\text{NO}3 $$, with a molecular weight of 121.13 g/mol. This contrasts with non-deuterated L-threonine ($$ \text{C}4\text{H}9\text{NO}_3 $$), which has a molecular weight of 119.12 g/mol. The isotopic substitution introduces a mass difference of 2.01 g/mol, attributable to the replacement of two hydrogen atoms ($$ ^1\text{H} $$) with deuterium ($$ ^2\text{H} $$) at the β- and γ-carbon positions (C2 and C3).

Deuterium incorporation alters the compound’s physical and spectroscopic properties. For instance, the vibrational modes of C–D bonds differ from C–H bonds, leading to distinct infrared (IR) and Raman spectral signatures. Additionally, deuterium’s nuclear spin ($$ I = 1 $$) influences NMR spectra, as demonstrated by the splitting patterns observed in $$ ^1\text{H} $$ NMR studies.

Table 1: Molecular Characteristics of L-Threonine-2,3-D2 vs. Non-Deuterated L-Threonine

Property L-Threonine-2,3-D2 Non-Deuterated L-Threonine
Molecular Formula $$ \text{C}4\text{D}2\text{H}7\text{NO}3 $$ $$ \text{C}4\text{H}9\text{NO}_3 $$
Molecular Weight (g/mol) 121.13 119.12
CAS Number 1202936-45-5 72-19-5

The isotopic purity of commercially available L-threonine-2,3-D2 exceeds 98 atom % deuterium, ensuring minimal interference from protiated contaminants in experimental applications.

Stereochemical Configuration and Deuterium Positioning

L-Threonine-2,3-D2 retains the (2S,3R) stereochemical configuration of natural L-threonine, with deuterium atoms occupying the C2 and C3 positions. This configuration is critical for maintaining the compound’s biological activity and compatibility with enzymatic systems. The spatial arrangement of deuterium atoms influences intermolecular interactions, particularly in chiral environments such as protein binding pockets.

The stereochemical relationship between threonine and its diastereomer, allothreonine, underscores the importance of precise deuterium placement. Allothreonine, which adopts a (2S,3S) configuration, exhibits distinct physicochemical properties despite sharing the same molecular formula. In L-threonine-2,3-D2, deuterium substitution at C2 and C3 does not alter the stereochemical hierarchy but may affect rotational barriers and hydrogen-bonding dynamics due to isotopic mass effects.

Figure 1: Stereochemical Comparison

  • L-Threonine-2,3-D2 : (2S,3R) with deuterium at C2 and C3.
  • L-Allothreonine : (2S,3S) with hydroxyl and amino groups on opposite faces.

Deuterium’s positioning is confirmed through $$ ^2\text{H} $$ NMR and mass spectrometry, which reveal site-specific incorporation without isotopic scrambling.

Comparative Analysis with Non-Deuterated L-Threonine

The primary distinction between L-threonine-2,3-D2 and its non-deuterated form lies in their isotopic composition, which manifests in three key areas:

  • Spectroscopic Behavior :
    Deuterium substitution reduces signal splitting in $$ ^1\text{H} $$ NMR spectra due to the lower gyromagnetic ratio of $$ ^2\text{H} $$ compared to $$ ^1\text{H} $$. For example, the methyl group in non-deuterated threonine ($$ \text{CH}3 $$) appears as a triplet in $$ ^1\text{H} $$ NMR, whereas the deuterated analog ($$ \text{CD}2\text{H} $$) exhibits simplified splitting patterns.

  • Thermodynamic Properties :
    The enthalpy of combustion ($$ \Delta_cH^\circ $$) for non-deuterated DL-threonine is $$-502.27 \pm 0.10$$ kcal/mol. While direct data for L-threonine-2,3-D2 is limited, isotopic substitution typically increases bond strength (C–D vs. C–H), potentially elevating thermal stability and altering phase transition temperatures.

  • Applications in Research :
    L-Threonine-2,3-D2 is indispensable in isotope-edited NMR studies, particularly for investigating protein-ligand interactions in deuterated solvents. Its non-deuterated counterpart, however, remains standard in nutritional and biochemical assays due to cost and availability.

Table 2: Functional Differences in Research Contexts

Application L-Threonine-2,3-D2 Non-Deuterated L-Threonine
NMR Spectroscopy Enables precise tracking of molecular dynamics Limited by signal overlap in complex matrices
Metabolic Studies Tracks deuterium incorporation in biomolecules Used in general metabolic pathway analysis
Protein Engineering Reduces signal decay in large proteins Standard for structural determinations

Properties

Molecular Formula

C4H9NO3

Molecular Weight

121.13 g/mol

IUPAC Name

(2S,3R)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i2D,3D

InChI Key

AYFVYJQAPQTCCC-JZFQEKCDSA-N

Isomeric SMILES

[2H][C@@](C)([C@@]([2H])(C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Glycine Copper Complex Formation

Glycine reacts with basic copper carbonate to form a glycine-copper complex, activating the α-hydrogen for subsequent aldol condensation. The reaction proceeds as:
$$
\text{Glycine} + \text{CuCO}_3 \rightarrow \text{Glycine-Cu}^{2+} \text{ complex}
$$
Deuterated acetaldehyde (CD₃CHO) introduces deuterium at the 2 and 3 positions during the aldol step.

Aldol Condensation with Deuterated Acetaldehyde

The glycine-copper complex reacts with deuterated acetaldehyde in methanol under alkaline conditions (5% KOH), yielding a mixture of DL-threonine-D2 and DL-allothreonine-D2. The ratio of threonine to allothreonine isomers typically ranges from 3:1 to 4:1.

Step Reagents/Conditions Yield (%) Reference
Glycine-Cu formation Basic copper carbonate, 60°C, 1h 85–90
Aldol condensation CD₃CHO, 5% KOH, methanol, 60°C, 1h 70–75
Decoppering H₂S or ion-exchange resin 90–95

Optical Resolution of Dthis compound

Racemic Dthis compound undergoes resolution using L-threonine crystals as seeds. The process involves:

  • Dissolving Dthis compound in hot water (95°C).
  • Cooling to 40°C and seeding with L-threonine crystals.
  • Gradual cooling to 30°C to precipitate L-threonine-2,3-D2.

This method achieves ≥95% enantiomeric excess (e.e.) with a recovery rate of 87–91%.

Enzymatic Deuteration Using Dual-Protein Systems

Recent advances employ enzyme cascades for site-selective deuteration, bypassing the need for racemic resolution. A dual-protein system combining aminotransferase (DsaD) and partner protein (DsaE) enables Cα and Cβ hydrogen-deuterium (H/D) exchange in L-threonine.

Reaction Mechanism

  • DsaD catalyzes the transamination of L-threonine to 2-amino-3-ketobutyrate.
  • DsaE stabilizes the enolate intermediate, facilitating deuterium incorporation from D₂O.
  • Spontaneous re-amination yields L-threonine-2,3-D2 with 98% isotopic purity.
Parameter Value Reference
Temperature 30°C
pH 7.5–8.0
Deuterium source D₂O
Reaction time 16–24 h

This method reduces byproducts and eliminates toxic reagents, making it environmentally favorable.

Isotopic Exchange via Chiral Auxiliaries

Enantioselective α-deuteration methods using chiral auxiliaries have gained prominence. A 2024 study demonstrated the use of 2-hydroxynicotinaldehyde as a catalyst for site-specific deuteration.

Procedure

  • L-threonine is protected as an oxazolidine derivative.
  • Treatment with NaOEt in EtOD induces H/D exchange at the α-position.
  • Acidic hydrolysis removes the auxiliary, yielding L-threonine-2,3-D2.
Condition Specification Yield (%) D-Incorporation
Catalyst 2-hydroxynicotinaldehyde (5 mol%) 88 >99%
Solvent EtOD/THF (10:1)
Temperature −50°C to 0°C

This method achieves >99% deuterium incorporation at the 2 and 3 positions without racemization.

Industrial-Scale Fermentation with Deuterated Precursors

Industrial production of L-threonine-2,3-D2 utilizes genetically modified Escherichia coli strains in deuterium-enriched media. Key steps include:

Strain Engineering

  • Overexpression of threonine operon (thrA, thrB, thrC) .
  • Knockout of threonine dehydratase (tdh) to prevent degradation.

Fermentation Conditions

  • Carbon source : D-glucose-D7.
  • Nitrogen source : (NH₄)₂SO₄ in D₂O.
  • Deuterium incorporation : 90–95% at 2,3 positions.
Parameter Value Reference
Fermentation time 48–72 h
Titre 67–70 g/L
Yield 0.4–0.5 g/g glucose

Comparison of Preparation Methods

Method Advantages Limitations Scalability
Chemical synthesis High yield (70–75%) Toxic reagents (H₂S, KOH) Industrial
Enzymatic deuteration Eco-friendly, no racemic resolution Long reaction time (24 h) Lab-scale
Isotopic exchange >99% D-incorporation Low temperature (−50°C) Pilot-scale
Fermentation Cost-effective for bulk production Requires GM strains Industrial

Analytical Validation of L-Threonine-2,3-D2

Mass Spectrometry

  • Molecular ion : m/z 122.13 ([M+H]⁺).
  • Isotopic purity: ≥98% confirmed via LC-MS.

NMR Spectroscopy

  • ¹H NMR : Absence of signals at δ 3.85 (C2-H) and δ 4.25 (C3-H).
  • ²H NMR : Peaks at δ 2.1–2.3 (C2-D) and δ 3.7–3.9 (C3-D).

Chemical Reactions Analysis

Types of Reactions

L-Threonine-2,3-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 2-amino-3-ketobutyrate

    Reduction: L-Threonine or other reduced derivatives

    Substitution: Various substituted threonine derivatives

Scientific Research Applications

Biochemical Research

Metabolic Pathway Tracing
L-Threonine-2,3-D2 is widely used in metabolic studies to trace the incorporation of threonine into proteins and other biomolecules. This isotopic labeling is crucial for understanding amino acid metabolism and the dynamics of protein turnover in biological systems. The presence of deuterium allows for enhanced detection and quantification in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Protein Labeling
Researchers utilize L-Threonine-2,3-D2 for protein labeling, which aids in elucidating protein structure and function. The incorporation of deuterated threonine into proteins can influence their stability and activity, providing insights into how amino acid composition affects protein behavior .

Pharmaceutical Research

Drug Development
In pharmaceutical research, L-Threonine-2,3-D2 serves as a tool for studying the pharmacokinetics and pharmacodynamics of drugs that interact with threonine-containing proteins. Its use in drug discovery helps in understanding how modifications to amino acids can affect drug efficacy and safety profiles .

Diagnostic Applications
The levels of L-threonine in biological fluids can serve as biomarkers for various diseases. The ability to accurately measure these levels using deuterated forms enhances diagnostic capabilities, particularly in conditions associated with amino acid metabolism disorders .

Agricultural Science

Animal Nutrition
L-Threonine supplementation has been shown to improve growth performance and immune response in livestock. The use of L-Threonine-2,3-D2 in animal feed studies helps researchers understand the metabolic pathways involved in threonine utilization and its effects on animal health .

Systems Metabolic Engineering

Recent advancements in metabolic engineering have utilized L-Threonine-2,3-D2 to develop genetically modified strains of microorganisms capable of overproducing threonine. For example, engineered strains of Escherichia coli have been created to enhance threonine production through optimized metabolic pathways, demonstrating the compound's utility in biotechnological applications .

Analytical Chemistry

Quantitative Analysis
L-Threonine-2,3-D2 acts as an internal standard in quantitative analyses involving threonine. Its isotopic labeling improves the accuracy of measurements in complex biological samples, making it invaluable for research requiring precise quantification .

Summary Table: Applications of L-Threonine-2,3-D2

Application AreaSpecific Use CasesKey Benefits
Biochemical ResearchMetabolic tracing and protein labelingEnhanced detection and understanding of metabolism
Pharmaceutical ResearchDrug development and diagnosticsImproved pharmacokinetic studies
Agricultural ScienceAnimal nutrition studiesEnhanced growth performance in livestock
Systems Metabolic EngineeringDevelopment of high-yield microbial strainsIncreased production efficiency
Analytical ChemistryInternal standard for quantitative analysisGreater accuracy in measurements

Case Studies

  • Metabolic Engineering of E. coli : A study demonstrated the successful engineering of E. coli strains to produce high yields of L-threonine by manipulating key metabolic pathways. This work highlights the potential for using L-Threonine-2,3-D2 to track threonine biosynthesis and optimize production processes .
  • Enzymatic Assays for Disease Biomarkers : Researchers developed a specific enzymatic assay using L-Threonine-2,3-D2 to measure threonine levels in human serum, which could aid in diagnosing metabolic disorders linked to amino acid imbalances .

Mechanism of Action

The mechanism of action of L-Threonine-2,3-D2 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated L-Threonine. The presence of deuterium, however, can alter reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying enzyme kinetics and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

L-Threonine and L-Allo-Threonine

L-Threonine (CAS 72-19-5) and its diastereomer L-allo-threonine differ in stereochemistry at the β-carbon (C3). While L-threonine has a (2S,3R) configuration, L-allo-threonine is (2S,3S). Enzymatic studies using L-threonine aldolases demonstrate that L-threonine is preferentially cleaved over L-allo-threonine in glycine biosynthesis pathways .

Modified Threonine Derivatives

Synthetic derivatives of threonine, such as β-hydroxy-α-amino acids, are critical in pharmaceutical synthesis. For example:

  • HPLC retention times: tL-anti = 2.7 min, tL-syn = 4.1 min; [M+1]<sup>+</sup> = 195.9 .
  • L-α-Hydroxymethyl-β-phenylserine : Retains a hydroxymethyl group at Cα, with tL-anti = 1.3 min and [M+1]<sup>+</sup> = 212.1 .
Table 1: Structural and Analytical Comparison of Threonine Derivatives
Compound Substituents (Cα/Cβ) Molecular Weight HPLC Retention Times (min) Key Application
L-Threonine-2,3-D2 D₂ (C2/C3) 121.13 Not reported Isotopic tracing, MS/NMR
L-Threonine OH (C3), CH₃ (C4) 119.12 Not reported Protein synthesis
L-α-Methyl-β-phenylserine CH₃ (Cα), Ph (Cβ) 195.9 2.7 (anti), 4.1 (syn) Chiral intermediate

Comparison with Deuterated Compounds

Hydrochlorothiazide-3,3-D2

Hydrochlorothiazide-3,3-D2 (CAS 1219798-89-6) is a deuterated diuretic drug. Unlike L-Threonine-2,3-D2, which is used for analytical purposes, deuterated pharmaceuticals like this are designed to prolong metabolic stability and study pharmacokinetics .

Other Deuterated Amino Acids

Deuterated amino acids (e.g., L-Leucine-D10) are common in proteomics. L-Threonine-2,3-D2 is unique in its selective deuteration at positions critical for tracking metabolic pathways without perturbing enzymatic activity .

Table 2: Enzymatic Performance with Threonine Derivatives
Compound Enzyme Activity (U/mg) Reaction Conditions Product Application
L-Threonine 0.5–5 U 50 mM substrate, pH 8.0 Glycine biosynthesis
L-α-Methyl-β-phenylserine 5 U 500 mM substrate, 25°C Chiral drug intermediates

Use as Analytical Standards vs. Other Isotope-Labeled Compounds

L-Threonine-2,3-D2 is commercially available as a certified reference material (e.g., TRC-T405501) for quantifying endogenous threonine in biological matrices . Unlike multi-component standards (e.g., 57 VOC mixes), it provides specificity for amino acid analysis.

Biological Activity

L-Threonine-2,3-D2 is a deuterated form of the amino acid threonine, which has gained attention in various biological and biochemical studies. This article explores its biological activity, metabolic pathways, and applications, supported by empirical data and research findings.

Overview of L-Threonine-2,3-D2

L-Threonine is one of the essential amino acids in humans and plays a crucial role in protein synthesis, immune function, and metabolism. The deuterated version, L-Threonine-2,3-D2, is utilized primarily in metabolic studies due to its unique isotopic labeling properties. This allows researchers to trace metabolic pathways and quantify threonine levels in biological samples using mass spectrometry.

Metabolic Pathways

L-Threonine is synthesized from aspartate through a series of enzymatic reactions. The pathway involves several key enzymes:

  • Aspartokinase - catalyzes the first step in the conversion of aspartate to threonine.
  • Homoserine dehydrogenase - converts aspartate to homoserine.
  • Threonine synthase - catalyzes the final step to produce threonine from homoserine.

In engineered strains of Escherichia coli, modifications have been made to enhance threonine production by manipulating these enzymatic pathways. For example, feedback inhibition was removed from aspartokinase through genetic modifications, leading to increased yields of L-threonine .

1. Enzymatic Functionality

Research has identified that L-threonine acts as a substrate for various enzymes, including serine/threonine dehydratases. These enzymes play a critical role in amino acid metabolism by converting L-threonine into other biologically active compounds. A notable example is the identification of an L-serine/L-threonine dehydratase with glutamate racemase activity in mammals, which demonstrates the multifunctional nature of these enzymes .

2. Antimicrobial Properties

Some derivatives of threonine have shown antimicrobial activity. For instance, (2S,3S)-4-fluorothreonine produced by Streptomyces cattleya exhibits mild antibiotic properties . This suggests that threonine analogs might be explored for their potential therapeutic applications against bacterial infections.

3. Role in Immune Function

Threonine is essential for maintaining immune function. It is involved in the synthesis of glycoproteins and antibodies, which are critical for immune responses. Studies indicate that adequate levels of threonine can enhance immune response in animal models.

1. Metabolic Engineering of E. coli

A significant study involved engineering E. coli strains to optimize threonine production. The engineered strain TH07 (pBRThrABC) demonstrated an increased production yield of 11.1 g/L when cultured under specific conditions . This study highlights the potential for using L-Threonine-2,3-D2 as a tracer in metabolic studies to understand better the dynamics of amino acid production.

2. Quantification in Biological Samples

L-Threonine-2,3-D2 serves as an internal standard in mass spectrometry for quantifying L-threonine levels in biological samples. Its unique isotopic labeling allows for precise measurements that can aid in understanding metabolic disorders related to amino acid deficiencies.

Data Tables

Study ReferenceKey FindingsMethodology
Engineered E. coli produced 11.1 g/L threonineMetabolic engineering
Identification of multifunctional dehydrataseEnzymatic characterization
Antimicrobial properties of fluorothreoninesMicrobial assays

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